S-ethyl 2-pyridinylmethylthiocarbamate
Description
S-ethyl 2-pyridinylmethylthiocarbamate is a thiocarbamate derivative characterized by a pyridinylmethyl substituent on the nitrogen atom of the carbamothioate group. Thiocarbamates are organosulfur compounds where a sulfur atom replaces the oxygen in the carbamate group (-OC(O)N- → -SC(O)N-). This structural modification enhances their reactivity and biological activity, particularly in agrochemical applications.
Properties
Molecular Formula |
C9H12N2OS |
|---|---|
Molecular Weight |
196.27g/mol |
IUPAC Name |
S-ethyl N-(pyridin-2-ylmethyl)carbamothioate |
InChI |
InChI=1S/C9H12N2OS/c1-2-13-9(12)11-7-8-5-3-4-6-10-8/h3-6H,2,7H2,1H3,(H,11,12) |
InChI Key |
GOGDXVUNKJHSNX-UHFFFAOYSA-N |
SMILES |
CCSC(=O)NCC1=CC=CC=N1 |
Canonical SMILES |
CCSC(=O)NCC1=CC=CC=N1 |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Thiocarbamate Compounds
Structural and Functional Differences
Thiocarbamates vary primarily in their nitrogen-bound substituents, which dictate their physicochemical properties and applications. Below is a comparative analysis of key thiocarbamates:
Table 1: Structural and Functional Comparison of Thiocarbamates
| Compound Name | CAS Number | Substituents on Nitrogen | Primary Activity | LogP (20°C) | Koc (L/kg) | LD50 (Oral, Rat) | Applications |
|---|---|---|---|---|---|---|---|
| S-ethyl 2-pyridinylmethylthiocarbamate | Not Available | 2-Pyridinylmethyl | Likely herbicidal | Predicted | N/A | N/A | Research/Agrochemical |
| EPTC (S-ethyl dipropylthiocarbamate) | 759-94-4 | Dipropyl | Herbicide | 3.21 | 170–280 | 1631 mg/kg | Soil-applied herbicide |
| Butylate | 2008-41-5 | Bis(2-methylpropyl) | Herbicide | N/A | N/A | 4500 mg/kg | Corn, sugarcane herbicide |
| S-ethyl diisobutylthiocarbamate | 2008-41-5 | Diisobutyl | Herbicide | N/A | N/A | N/A | Pre-emergent control |
| S-ethyl N-methyl-N-(2-phenylethyl)carbamothioate | 92886-89-0 | Methyl, 2-phenylethyl | Experimental | N/A | N/A | N/A | Pharmaceutical research |
Key Observations:
- Substituent Effects: Aliphatic vs. Aromatic Groups: EPTC and butylate feature aliphatic substituents (e.g., dipropyl, isobutyl), optimizing lipid solubility and soil mobility for herbicidal action . Branching: Butylate’s branched isobutyl groups reduce volatility compared to linear substituents, improving field persistence .
- Environmental Behavior: EPTC’s moderate Koc (170–280 L/kg) suggests moderate soil adsorption, reducing leaching but requiring incorporation into soil for efficacy . The pyridinylmethyl analog’s Koc is unknown but could differ due to aromatic interactions. LogP values (e.g., EPTC: 3.21) correlate with lipophilicity; higher values may enhance membrane permeability but increase bioaccumulation risks .
- Toxicity: EPTC’s LD50 (1631 mg/kg) classifies it as slightly toxic, while butylate’s higher LD50 (4500 mg/kg) indicates lower acute toxicity .
Stability Considerations :
- Thiocarbamates are prone to hydrolysis under alkaline conditions. The electron-withdrawing pyridine ring in this compound may accelerate degradation compared to aliphatic analogs .
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